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molecular formula C12H9BrClNO3 B8766630 6-Bromo-7-chloro-3-ethoxycarbonyl-4-hydroxy-quinoline

6-Bromo-7-chloro-3-ethoxycarbonyl-4-hydroxy-quinoline

Cat. No. B8766630
M. Wt: 330.56 g/mol
InChI Key: BAZNCMIOKGCFGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04448962

Procedure details

A mixture of the above ester (7.5 g), pottasium carbonate (7.8 g), ethyl iodide (9.0 ml) and DMF (100 ml was stirred at 90°-110° C. for 10 hours and evaporated. The residue was extracted with chloroform, the chloroform layer was washed with water, and dried. The solvent was evaporated. The residue was added to a solution of sodium hydroxide (4.2 g) and water (100 ml) and refluxed for 30 minutes. The alkaline solution was acidified with concentrated hydrochloric acid and the precipitate was filtered. The precipitate was washed with water, dried, and recrystallized from DMF to give 6-bromo-7-chloro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (6.9 g).
Name
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:15](=[O:16])[C:14]2[C:9](=[CH:10][C:11]([Cl:18])=[C:12]([Br:17])[CH:13]=2)[NH:8][CH:7]=1)=[O:5])C.C(=O)([O-])[O-].[CH2:23](I)[CH3:24]>CN(C=O)C>[Br:17][C:12]1[CH:13]=[C:14]2[C:9](=[CH:10][C:11]=1[Cl:18])[N:8]([CH2:23][CH3:24])[CH:7]=[C:6]([C:4]([OH:3])=[O:5])[C:15]2=[O:16]

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
C(C)OC(=O)C1=CNC2=CC(=C(C=C2C1=O)Br)Cl
Name
Quantity
7.8 g
Type
reactant
Smiles
C([O-])([O-])=O
Name
Quantity
9 mL
Type
reactant
Smiles
C(C)I
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 90°-110° C. for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with chloroform
WASH
Type
WASH
Details
the chloroform layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
The residue was added to a solution of sodium hydroxide (4.2 g) and water (100 ml)
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
The precipitate was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from DMF

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
BrC=1C=C2C(C(=CN(C2=CC1Cl)CC)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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